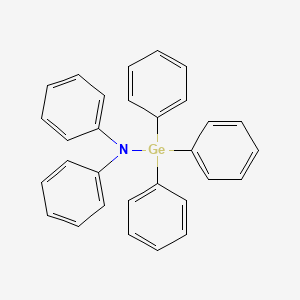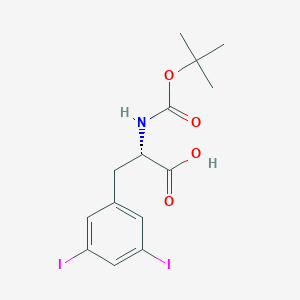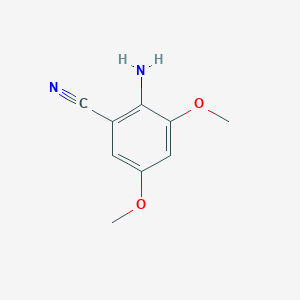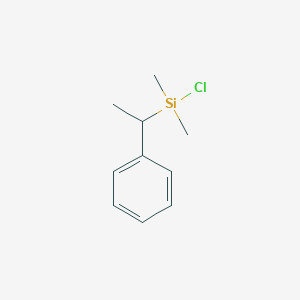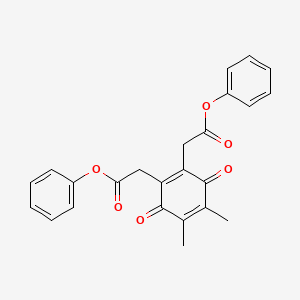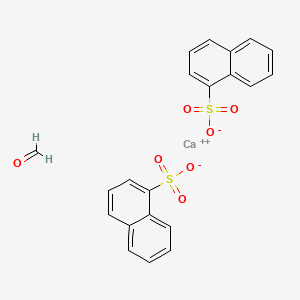
diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, ammonium salt, polymer with 2,4,4-trimethyl-1-pentene is a complex chemical compound with the molecular formula C12H26N2O4 . This compound is also known by other names such as diazanium, (Z)-but-2-enedioate, 2,4,4-trimethylpent-1-ene . It is a polymer formed by the reaction of 2-butenedioic acid (2Z)-, ammonium salt with 2,4,4-trimethyl-1-pentene. This compound has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Butenedioic acid (2Z)-, ammonium salt, polymer with 2,4,4-trimethyl-1-pentene involves the polymerization of 2-butenedioic acid (2Z)-, ammonium salt with 2,4,4-trimethyl-1-pentene under specific reaction conditions . The reaction typically requires a catalyst to facilitate the polymerization process. Industrial production methods may involve large-scale reactors where the reactants are mixed and heated to the required temperature to initiate the polymerization reaction. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the desired polymer properties are achieved.
Chemical Reactions Analysis
2-Butenedioic acid (2Z)-, ammonium salt, polymer with 2,4,4-trimethyl-1-pentene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may result in the formation of alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in the study of polymer interactions with biological molecules. In medicine, it has potential applications in drug delivery systems due to its polymeric nature. In industry, it is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, ammonium salt, polymer with 2,4,4-trimethyl-1-pentene involves its interaction with molecular targets and pathways . The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in drug delivery systems, the polymer may interact with cell membranes to facilitate the release of the drug.
Comparison with Similar Compounds
2-Butenedioic acid (2Z)-, ammonium salt, polymer with 2,4,4-trimethyl-1-pentene can be compared with other similar compounds such as ammonium maleate, diisobutylene polymer . These compounds share similar chemical structures but may differ in their physical and chemical properties. The uniqueness of 2-Butenedioic acid (2Z)-, ammonium salt, polymer with 2,4,4-trimethyl-1-pentene lies in its specific polymeric structure, which imparts unique properties such as enhanced stability and reactivity.
Properties
CAS No. |
65379-31-9 |
|---|---|
Molecular Formula |
C12H26N2O4 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
diazanium;(Z)-but-2-enedioate;2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16.C4H4O4.2H3N/c1-7(2)6-8(3,4)5;5-3(6)1-2-4(7)8;;/h1,6H2,2-5H3;1-2H,(H,5,6)(H,7,8);2*1H3/b;2-1-;; |
InChI Key |
ONGUJOIUBBPTHD-IUJXYRIYSA-N |
Isomeric SMILES |
CC(=C)CC(C)(C)C.C(=C\C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
CC(=C)CC(C)(C)C.C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


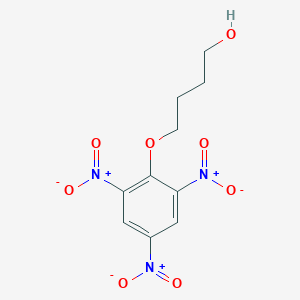
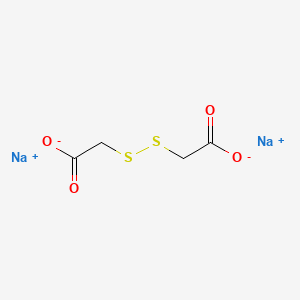
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
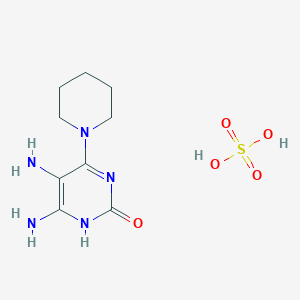
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
